molecular formula C8H6F3NO B13167290 1-(6-Amino-2,3,4-trifluorophenyl)ethan-1-one

1-(6-Amino-2,3,4-trifluorophenyl)ethan-1-one

Cat. No.: B13167290
M. Wt: 189.13 g/mol
InChI Key: GTPCLEMWQHMKFK-UHFFFAOYSA-N
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Description

1-(6-Amino-2,3,4-trifluorophenyl)ethan-1-one is a chemical compound with the molecular formula C8H6F3NO and a molecular weight of 189.13 g/mol . This compound is characterized by the presence of an amino group and three fluorine atoms attached to a phenyl ring, along with an ethanone group. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2,3,4-trifluoroaniline with acetyl chloride under controlled conditions to yield the desired product .

Industrial Production Methods

While specific industrial production methods for 1-(6-Amino-2,3,4-trifluorophenyl)ethan-1-one are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(6-Amino-2,3,4-trifluorophenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols.

Scientific Research Applications

1-(6-Amino-2,3,4-trifluorophenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-Amino-2,3,4-trifluorophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The amino group and trifluoromethyl groups play crucial roles in its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-Amino-2,3,4-trifluorophenyl)ethan-1-one is unique due to its specific substitution pattern on the phenyl ring and the presence of both an amino group and an ethanone group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various research applications.

Properties

Molecular Formula

C8H6F3NO

Molecular Weight

189.13 g/mol

IUPAC Name

1-(6-amino-2,3,4-trifluorophenyl)ethanone

InChI

InChI=1S/C8H6F3NO/c1-3(13)6-5(12)2-4(9)7(10)8(6)11/h2H,12H2,1H3

InChI Key

GTPCLEMWQHMKFK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1N)F)F)F

Origin of Product

United States

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